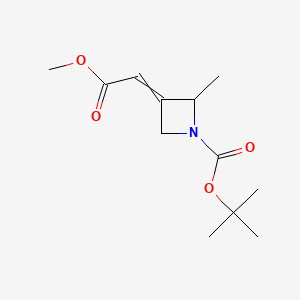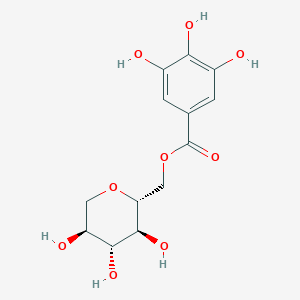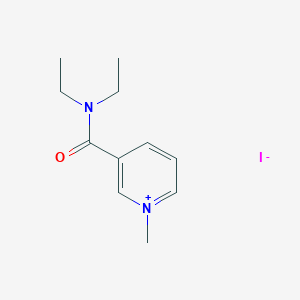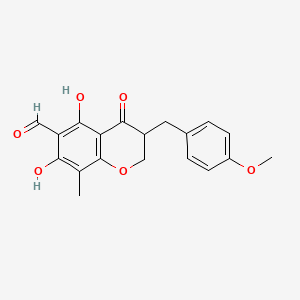
6-Formyl-isoophiopogonanone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-isoophiopogonanone B is a homoisoflavonoid compound that can be isolated from the plant Ophiopogon japonicus . Homoisoflavonoids are a subcategory of flavonoids, characterized by an additional carbon atom in their structure compared to regular flavonoids . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of homoisoflavonoids, including 6-Formyl-isoophiopogonanone B, typically involves the condensation of 4-chromanones with aromatic aldehydes using acid or base catalysts . Recent advancements have introduced the Baylis-Hillman reaction as a method to obtain homoisoflavonoids . The reaction conditions often involve the use of solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound is primarily based on its extraction from Ophiopogon japonicus . The extraction process involves the use of solvents such as methanol, followed by purification steps like high-speed counter-current chromatography (HSCCC) to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-isoophiopogonanone B undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 6-carboxy-isoophiopogonanone B.
Reduction: Formation of 6-hydroxymethyl-isoophiopogonanone B.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
6-Formyl-isoophiopogonanone B has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Formyl-isoophiopogonanone B involves its interaction with molecular targets such as tyrosinase . It acts as a reversible mixed-inhibitor of tyrosinase, binding to the enzyme through intermolecular interactions like van der Waals forces, hydrogen bonding, and hydrophobic interactions . This binding results in a conformational change in the enzyme, inhibiting its catalytic activity and affecting melanin synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Aldehydo-isoophiopogonanone A
- Methylophiopogonanone A
- Methylophiopogonanone B
Comparison
6-Formyl-isoophiopogonanone B is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues . For instance, while 6-Aldehydo-isoophiopogonanone A also acts as a tyrosinase inhibitor, it exhibits a different type of inhibition (competitive vs. mixed) and has a different binding affinity .
Propiedades
Fórmula molecular |
C19H18O6 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C19H18O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21,23H,7,9H2,1-2H3 |
Clave InChI |
UCWGBMJSELERSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


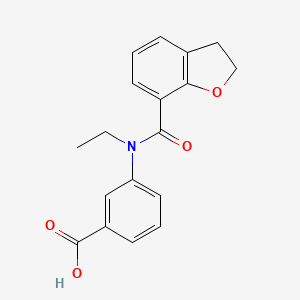
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
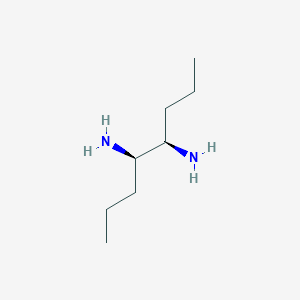
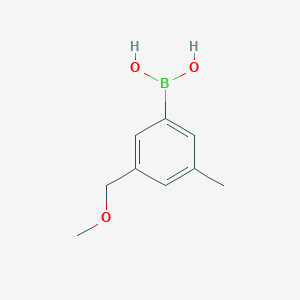
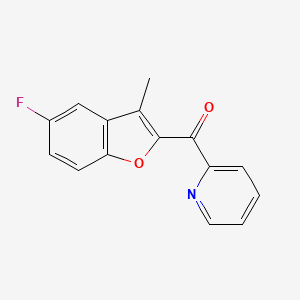
![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)
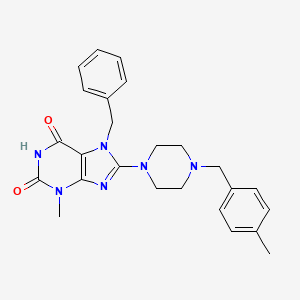

![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
